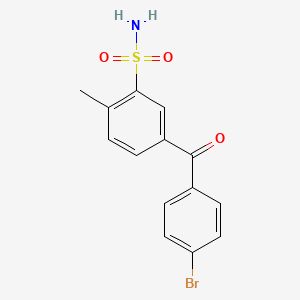![molecular formula C17H19IN2O3S B3460130 3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3460130.png)
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide
Overview
Description
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide, also known as DIDS, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of sulfonylureas and is commonly used as an inhibitor of anion transporters, such as the chloride-bicarbonate exchanger and the anion exchanger.
Scientific Research Applications
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been extensively used in scientific research for its ability to inhibit anion transporters. It has been shown to be effective in blocking the chloride-bicarbonate exchanger in red blood cells, which has led to its use in the study of sickle cell anemia. This compound has also been used to block the anion exchanger in the heart, which has led to its use in the study of cardiac arrhythmias.
Mechanism of Action
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide acts as an inhibitor of anion transporters by binding to specific sites on the transporters and preventing the movement of anions across the cell membrane. It does this by binding to the extracellular domain of the transporters, which prevents the transporters from changing conformation and transporting anions across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the movement of chloride and bicarbonate ions across the cell membrane, which can lead to changes in pH and ion concentration. It has also been shown to inhibit the transport of anions in the heart, which can lead to changes in cardiac function and arrhythmias.
Advantages and Limitations for Lab Experiments
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has several advantages for lab experiments. It is a well-established inhibitor of anion transporters and has been extensively studied for its various applications. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Future Directions
There are several future directions for the study of 3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide. One area of interest is the development of more specific inhibitors of anion transporters. This could lead to the development of more targeted therapies for diseases such as sickle cell anemia and cardiac arrhythmias. Another area of interest is the study of the long-term effects of this compound on cell function and viability. This could lead to a better understanding of the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
properties
IUPAC Name |
3-(diethylsulfamoyl)-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-3-20(4-2)24(22,23)16-7-5-6-13(12-16)17(21)19-15-10-8-14(18)9-11-15/h5-12H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCINDKPXFNEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![N-(4-{[(2,4,5-trichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3460059.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3460093.png)
![1-[4-(4-morpholinylsulfonyl)benzoyl]-1H-benzimidazole](/img/structure/B3460098.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-1H-benzimidazole](/img/structure/B3460102.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3460118.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile](/img/structure/B3460121.png)
![N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3460135.png)
